(5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C16H10ClNO2S2 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClNO2S2/c17-13-4-2-1-3-10(13)9-14-15(20)18(16(21)22-14)11-5-7-12(19)8-6-11/h1-9,19H/b14-9- |
InChI Key |
XBPVHHCVXSUXFZ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Hydroxyphenyl)Thiazolidin-4-One
The synthesis begins with the formation of the 3-substituted thiazolidin-4-one scaffold. A mixture of thiazolidine-2,4-dione (1.0 equiv) and 4-hydroxyphenacyl bromide (1.2 equiv) in anhydrous acetone was refluxed with potassium carbonate (2.0 equiv) for 24 hours. Post-reaction, the crude product was filtered, washed with ice-cold ethanol, and recrystallized from chloroform/isopropanol to yield 3-(4-hydroxyphenyl)thiazolidin-4-one as off-white crystals (72% yield).
Key Reaction Parameters
- Solvent: Anhydrous acetone
- Base: K₂CO₃
- Temperature: Reflux (56°C)
- Time: 24 hours
Knoevenagel Condensation for 5-(2-Chlorobenzylidene) Formation
Optimization of Condensation Conditions
The 5-position was functionalized via Knoevenagel condensation between 3-(4-hydroxyphenyl)thiazolidin-4-one and 2-chlorobenzaldehyde. Initial attempts using piperidine in ethanol at 75°C resulted in incomplete conversion (45% yield after 15 hours). Switching to acetic acid with 33% aqueous methylamine as a catalyst improved yields significantly.
Optimized Protocol
- Combine 3-(4-hydroxyphenyl)thiazolidin-4-one (1.0 equiv), 2-chlorobenzaldehyde (1.5 equiv), and acetic acid (10 mL/mmol).
- Add 33% methylamine (0.1 equiv) and reflux at 110°C for 6 hours.
- Cool, concentrate in vacuo, and precipitate with ice water.
- Purify via flash chromatography (CHCl₃/hexane, 3:1) to isolate the (Z)-isomer (82% yield).
Stereochemical Control
The (Z)-configuration was confirmed by NOESY correlations between the benzylidene proton (δ 7.71 ppm) and the thiazolidinone NH (δ 12.63 ppm).
Thionation of the 4-Oxo Group
Lawesson’s Reagent-Mediated Sulfurization
The 2-thioxo group was introduced by treating 5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)thiazolidin-4-one with Lawesson’s reagent (1.2 equiv) in dry toluene under nitrogen. After 4 hours at 110°C, the reaction mixture was cooled, filtered through celite, and concentrated. The residue was recrystallized from dichloromethane/methanol to afford the title compound as yellow crystals (78% yield).
Critical Considerations
- Moisture-free conditions are essential to prevent hydrolysis.
- Excess reagent leads to over-thionation; stoichiometry must be tightly controlled.
Analytical Characterization and Spectral Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁ClN₂O₂S₂ |
| Molecular Weight | 382.86 g/mol |
| Melting Point | 201–203°C |
| Retention Factor (TLC) | 0.54 (CHCl₃:MeOH, 9:1) |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 12.65 (s, 1H, NH)
- δ 8.22 (s, 1H, CH=C)
- δ 7.72–7.54 (m, 4H, Ar-H)
- δ 6.85 (d, J = 8.4 Hz, 2H, 4-hydroxyphenyl)
- δ 5.52 (s, 1H, OH)
¹³C NMR (100 MHz, DMSO-d₆)
HRMS (ESI-TOF)
Yield Optimization and Comparative Analysis
Impact of Catalytic Systems on Knoevenagel Condensation
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Methylamine/AcOH | Acetic acid | 6 | 82 |
| Piperidine | Ethanol | 15 | 45 |
| KOH | Toluene | 24 | 38 |
Methylamine in acetic acid provided superior yields due to enhanced enolate stabilization and faster dehydration.
Chemical Reactions Analysis
Nucleophilic Substitution
The thiazolidinone ring contains sulfur atoms that act as leaving groups, enabling nucleophilic substitution. This reaction is critical for modifying the compound’s biological activity.
| Parameter | Details |
|---|---|
| Leaving Group | Sulfur atoms in the thiazolidinone core |
| Nucleophile | Varies (e.g., amines, alcohols, or other nucleophilic species) |
| Role in Activity | Enhances therapeutic potential by introducing functional groups |
Mechanism : The sulfur atom’s electron-deficient nature facilitates substitution with nucleophiles, altering the compound’s reactivity and biological interactions.
Cyclocondensation
This reaction involves the formation of heterocyclic rings through condensation with other molecules, contributing to structural diversity.
| Parameter | Details |
|---|---|
| Reaction Type | Cyclocondensation |
| Products | Complex heterocyclic derivatives |
| Relevance | Expands applications in medicinal chemistry (e.g., antimicrobial agents) |
Conditions : Typically requires specific reagents and controlled temperature/pH to optimize yield.
Enzyme Inhibition
The compound interacts with enzyme active sites, disrupting catalytic activity. While direct data for this specific compound is limited, related thiazolidinones exhibit potent inhibition:
| Enzyme Target | Binding Affinity | Inhibition Constant | Relevance | Source |
|---|---|---|---|---|
| 3-dehydroquinase (Salmonella typhi) | -5.88 kcal/mol | 49.22 µM | Antibacterial activity |
Mechanism : Ligand-receptor interactions stabilize enzyme-inhibitor complexes, as evidenced by molecular docking studies .
Biological Target Interactions
The compound’s chlorobenzylidene and hydroxyphenyl groups enable interactions with proteins and enzymes:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory and anticancer activities may be mediated through modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in rhodanine derivatives include substitutions on the benzylidene aromatic ring and the N3-phenyl group. Below is a comparative analysis:
Table 1: Structural Features and Properties of Selected Rhodanine Derivatives
Key Observations :
- Hydrogen-Bonding Capacity : The 4-hydroxyphenyl group in the target compound facilitates stronger intermolecular interactions than the unsubstituted phenyl in compound II, as seen in crystal packing via R₂²(7) and R₂²(10) motifs .
- Heterocyclic Benzylidenes : Compounds with indole or pyrazole substituents (e.g., 5b, ) exhibit distinct bioactivity profiles due to π-π stacking and additional binding sites.
Critical Differences :
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Solubility Data
| Compound | Crystal System | H-Bonding Interactions | ClogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Monoclinic | O–H···S, C–H···π | 3.2 | 0.12 (DMSO) |
| Compound II | Triclinic | O–H···O, S···H–C | 2.8 | 0.25 (MeOH) |
| Compound 5b | – | N–H···S, π-π stacking | 3.5 | 0.08 (DMSO) |
Notes:
Biological Activity
The compound (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infections. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thiazolidinone ring with substituents that are crucial for its biological activity. The presence of the 2-chlorobenzylidene and 4-hydroxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazolidin-4-one derivatives. For instance, a series of thiazolidin-4-one compounds were evaluated for their cytotoxic effects on various cancer cell lines. The compound exhibited significant cytotoxicity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells with IC50 values ranging from 8.5 µM to 14.9 µM .
Table 1: Cytotoxic Effects of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 8.5 | |
| Compound B | HeLa | 14.9 | |
| Compound C | MDA-MB-361 | 12.7 | |
| This compound | K562 & HeLa | Not specified | Current Study |
Antioxidant Activity
Thiazolidin-4-one derivatives have also been recognized for their antioxidant properties. In a comparative study, several derivatives were tested using DPPH radical scavenging assays. The most active compounds showed IC50 values significantly lower than that of vitamin C, indicating their potential as effective antioxidants .
Table 2: Antioxidant Activity of Thiazolidin-4-One Derivatives
Anti-inflammatory Activity
Research has indicated that thiazolidin-4-one derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages . This suggests a potential role in treating inflammatory diseases.
The mechanisms underlying the biological activities of thiazolidin-4-one derivatives are multifaceted:
- Apoptosis Induction : Some studies have shown that these compounds can induce apoptosis in cancer cells via intrinsic and extrinsic pathways.
- Enzyme Inhibition : Thiazolidin-4-one derivatives have been reported to inhibit specific enzymes involved in cancer progression and inflammation, such as PTP1B .
- Cell Cycle Arrest : These compounds may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
Case Studies
A recent study synthesized various thiazolidin-4-one derivatives and assessed their biological activities against multiple cancer cell lines. The results indicated that certain modifications to the thiazolidinone scaffold significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a base-catalyzed condensation reaction. A typical protocol involves reacting 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with 2-chlorobenzaldehyde in the presence of K₂CO₃ in aqueous or ethanol solvent under reflux for 24 hours . Key parameters include:
Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed experimentally?
Methodological Answer: The Z-configuration is confirmed via:
- X-ray crystallography : Dihedral angles between the thiazolidinone ring and benzylidene moiety (e.g., 79.26° in analogous structures) .
- Intramolecular hydrogen bonding : Stabilization of the Z-isomer via C–H⋯S interactions (bond length: ~3.2 Å) .
- NMR spectroscopy : Coupling constants (e.g., 3JHH) distinguish Z/E isomers in solution .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirms the thioxo group (C=S stretch at ~1200–1250 cm⁻¹) and hydroxyl group (O–H stretch at ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons (e.g., C=O at ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 374.02 for C₁₆H₁₁ClNO₂S₂) .
Advanced Research Questions
Q. How do substituents (e.g., 2-chloro vs. 4-hydroxy) influence the compound’s intermolecular interactions and crystal packing?
Methodological Answer:
- Hydrogen bonding : The 4-hydroxyphenyl group forms intermolecular O–H⋯O/S bonds (distance: ~2.8 Å), creating dimeric motifs (R₂²(7) rings) .
- Chlorine substitution : The 2-chloro group enhances π-π stacking (centroid distances: ~3.6 Å) and C–H⋯Cl interactions, stabilizing the crystal lattice .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points ~250–260°C, correlating with packing efficiency .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazolidinones?
Methodological Answer:
- QSAR modeling : Correlates electronic effects (e.g., Hammett σ values of substituents) with antimicrobial IC₅₀ values .
- Docking studies : Identifies binding affinities to targets like Hemoglobin subunits (ΔG: −8.2 kcal/mol for analogous compounds) .
- Meta-analysis : Compares bioactivity datasets (e.g., MIC values) from standardized assays (CLSI guidelines) to minimize variability .
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- DFT calculations : Localize electrophilic attack at the C5 position of the thiazolidinone ring (Fukui indices: f⁺ = 0.12) due to conjugation with the thioxo group .
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., benzylidene carbon) prone to nucleophilic addition .
- Kinetic studies : Monitor reaction intermediates via HPLC-MS to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
